Compound Description: This compound contains a central acetylpyrazoline ring with two benzene rings bearing methoxy substituents. []
Relevance: This compound shares the pyrazoline ring and the ethanone substituent with the main compound. Additionally, both compounds feature methoxyphenyl groups, although their positions and substitutions differ. [] The presence of similar structural motifs suggests potential similarities in their pharmacological properties.
Compound Description: This compound comprises a pyrrolidine ring attached to a carbonyl group (methanone) and a 3-hydroxy-4-methoxyphenyl moiety. []
Relevance: Both this compound and the target compound, 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone, possess a pyrrolidine ring directly linked to a carbonyl group. This structural similarity suggests they may belong to the same chemical class and potentially exhibit comparable pharmacological profiles. []
Compound Description: LC15-0133 is a novel dipeptidyl peptidase-4 inhibitor currently under development as a potential therapeutic agent for diabetes. [] It contains a tert-butyl-[1,3,4]oxadiazole moiety and a fluoropyrrolidine ring. []
Relevance: While structurally distinct from 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone in terms of the heterocyclic core, both compounds share a substituted pyrrolidine ring and an ethanone side chain. The presence of fluorine substitution on the pyrrolidine ring is noteworthy, highlighting a potential area of shared pharmacological interest. []
Compound Description: This compound contains a pyrazole ring substituted with an amino group, a tosyl group, and an oxyethanone side chain with a 4-methoxyphenyl group. []
Relevance: The shared features between this compound and 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone are the pyrazole ring, the ethanone side chain, and the presence of a methoxyphenyl group. This suggests potential overlap in their chemical properties and biological activities. []
Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor with potent activity against Src, Lyn, Abl, Yes, Lck, and EphB4. [] It possesses a pyrrolidinyl-ethoxyphenyl moiety. []
Relevance: Both TG100435 and the target compound, 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone, incorporate a pyrrolidine ring linked to an ethoxyphenyl group. [] This structural similarity highlights a potential common pharmacophore and may indicate shared targets or mechanisms of action.
Compound Description: This compound contains a 4,5-dihydropyrazole ring with a 4-methoxyphenyl and a phenyl substituent, along with an ethanone group. []
Relevance: The structural similarity between this compound and 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone lies in the presence of the pyrazole ring, the ethanone group, and the methoxyphenyl substituent. This structural resemblance suggests potential similarities in their chemical properties and biological activities. []
Compound Description: This compound features a pyrazole ring with a 4-chlorophenyl substituent, connected to an ethanone group and a 2-hydroxy-4-methoxyphenyl moiety. []
Relevance: This compound and 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone share the core structure of a pyrazole ring linked to an ethanone group and a substituted methoxyphenyl group. [] The presence of halogen and hydroxy substituents in both compounds further emphasizes their structural similarity, indicating potential shared pharmacological characteristics.
Compound Description: These are a series of novel azole derivatives containing pyrazole, triazole, and thiazole rings, designed as potential antifungal agents. []
Relevance: Although structurally more complex, these derivatives and the target compound, 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone, share the presence of a substituted pyrazole ring. [] This common structural feature might contribute to overlapping biological activities, particularly in the context of antifungal properties.
Compound Description: This compound belongs to a series of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives designed as potential fungicidal agents. [] It is characterized by a pyrazole ring linked to a thioxothiazolidin-ethanone moiety. []
Relevance: The structural similarity with 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone lies in the presence of a pyrazole ring and an ethanone side chain. The presence of different heterocyclic moieties suggests that these compounds might target similar biological pathways but with varying selectivity or potency. []
Compound Description: This compound, derived from 3-[(4-methoxyphenyl)amino]propanehydrazide, showed promising anticancer activity against human glioblastoma U-87 cells. [, ]
Relevance: Though structurally different from 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone in its core structure, the presence of the methoxyphenyl group and the ethanone side chain suggests potential similarities in their physicochemical properties. The reported anticancer activity of this compound could indicate a potential area of investigation for the target compound as well. [, ]
Compound Description: JWH-250 is a synthetic cannabinoid known for its cannabimimetic effects. [, ] It features a methoxyphenyl group linked to an ethanone moiety and a pentylindole group. [, ]
Relevance: The structural similarity between JWH-250 and 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is the presence of a methoxyphenyl group attached to an ethanone side chain. [, ] This shared structural motif could indicate potential similarities in their binding affinities to certain targets, although their overall pharmacological profiles may differ due to the distinct heterocyclic components.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.